2-(Dodecylamino)propanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
56095-88-6 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-(dodecylamino)propanenitrile |
InChI |
InChI=1S/C15H30N2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15,17H,3-13H2,1-2H3 |
InChI Key |
IRHHUMKRUINGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(C)C#N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2 Dodecylamino Propanenitrile
Novel Synthetic Routes and Reaction Development
The development of new synthetic pathways towards 2-(dodecylamino)propanenitrile is an active area of research, with an emphasis on improving yield, selectivity, and process efficiency. Key areas of investigation include novel strategies for C-N bond formation, optimization of reaction conditions for amination and nitrile functionalization, and the development of stereoselective methods to access specific isomers of the target molecule.
Strategies for C-N Bond Formation in Propanenitrile Scaffold Synthesis
The formation of the C-N bond is a critical step in the synthesis of this compound. One common approach involves the nucleophilic substitution reaction between a suitable propanenitrile precursor bearing a leaving group at the C-2 position and dodecylamine (B51217). The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the reaction temperature.
Another strategy involves the reductive amination of a carbonyl compound. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with dodecylamine, followed by in-situ reduction to form the desired secondary amine.
A third approach is the hydroaminomethylation of an alkene. This method involves the simultaneous addition of an amine and a cyano group across a double bond, often catalyzed by a transition metal complex. While potentially highly atom-economical, this method requires careful control of regioselectivity to ensure the formation of the desired 2-substituted propanenitrile.
Optimized Amination and Nitrile Functionalization Protocols
Optimization of amination and nitrile functionalization protocols is crucial for maximizing the yield and purity of this compound. For nucleophilic substitution reactions, the choice of base is critical to deprotonate the amine without causing undesirable side reactions. The reaction temperature and time must also be carefully controlled to ensure complete conversion while minimizing decomposition.
In reductive amination, the choice of reducing agent is paramount. Mild reducing agents are often preferred to avoid the reduction of the nitrile group. The pH of the reaction medium also plays a significant role in the rate of imine formation and the subsequent reduction.
For nitrile functionalization, common methods include the reaction of an alkyl halide with a cyanide salt. cognitoedu.orgsavemyexams.com The choice of solvent is important to ensure the solubility of the cyanide salt and to promote the desired nucleophilic substitution pathway. chemguide.co.uk
| Parameter | Condition | Effect on Yield/Purity |
| Base | Weak, non-nucleophilic bases (e.g., K2CO3, Et3N) | Minimizes side reactions, improves yield |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances reaction rate |
| Temperature | 50-80 °C | Balances reaction rate and product stability |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | Selectively reduces imine, preserves nitrile |
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound requires the use of chiral catalysts or auxiliaries. One approach involves the use of a chiral amine in a nucleophilic substitution reaction with a racemic propanenitrile precursor, followed by separation of the resulting diastereomers.
Alternatively, an asymmetric reductive amination can be employed, using a chiral catalyst to induce stereoselectivity in the reduction of the imine intermediate. This method can provide high enantiomeric excess of the desired isomer. A notable example in a related system involved the use of a chiral DM-SEGPHOS-Ru(II) complex for catalytic asymmetric hydrogenation to afford a β-hydroxy amide with high stereoselectivity (de 98%, ee >99%) after recrystallization. nih.govresearchgate.net Another key transformation was an SN2 substitution reaction with methylamine that proceeded with inversion of configuration. nih.govresearchgate.net
| Method | Chiral Source | Typical Stereoselectivity |
| Diastereomeric Resolution | Chiral amine | Variable, depends on resolving agent |
| Asymmetric Reductive Amination | Chiral catalyst (e.g., Ru-BINAP) | High (up to >99% ee) |
| Chiral Auxiliary | Attached to propanenitrile scaffold | High, but requires additional steps for removal |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. Mechanistic studies often involve a combination of kinetic experiments, computational modeling, and spectroscopic analysis to elucidate the key steps and intermediates in a reaction pathway.
Kinetic and Thermodynamic Parameters of Key Reaction Steps
Kinetic studies can provide valuable information about the rate-determining step of a reaction and the factors that influence the reaction rate. For the nucleophilic substitution reaction to form this compound, the rate is typically first order in both the propanenitrile precursor and dodecylamine. The activation energy for this reaction can be determined by measuring the reaction rate at different temperatures.
Thermodynamic studies can provide information about the equilibrium position of a reaction and the relative stability of reactants, intermediates, and products. The enthalpy and entropy of reaction can be determined using calorimetric methods. For the formation of this compound, the reaction is typically exothermic, indicating that the products are more stable than the reactants.
| Reaction Step | Kinetic Parameter | Thermodynamic Parameter |
| C-N Bond Formation (SN2) | Rate = k[Substrate][Amine] | ΔH < 0 (Exothermic) |
| Imine Formation (Reductive Amination) | Rate = k[Ketone][Amine] | ΔG < 0 (Spontaneous) |
| Imine Reduction (Reductive Amination) | Rate = k[Imine][Reducing Agent] | ΔH < 0 (Exothermic) |
Transition State Analysis in this compound Formation
Computational modeling, particularly density functional theory (DFT), can be used to investigate the structure and energy of transition states in the formation of this compound. For the SN2 reaction, the transition state involves the simultaneous breaking of the bond to the leaving group and the formation of the new C-N bond. The geometry of this transition state can influence the stereochemical outcome of the reaction.
In reductive amination, the transition state for the nucleophilic attack of the amine on the carbonyl group is a key determinant of the reaction rate. The subsequent reduction of the imine intermediate proceeds through a different transition state, the structure of which depends on the nature of the reducing agent. Understanding these transition states can aid in the design of more selective and efficient catalysts.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful toolkit for the synthesis of this compound, enabling reactions under milder conditions with higher atom economy compared to stoichiometric methods. The primary routes for its formation involve the Strecker synthesis, which is a three-component reaction of propanal, dodecylamine, and a cyanide source, or the reductive amination of alaninenitrile with dodecanal.
Homogeneous Catalysis for Efficient C-C and C-N Coupling
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity due to well-defined active sites. For the synthesis of this compound, homogeneous catalysts are particularly effective in the context of the Strecker reaction.
One of the most explored avenues is the use of Lewis acidic metal complexes. For instance, palladium(II) complexes have been shown to be effective catalysts for the three-component Strecker reaction. These catalysts activate the imine intermediate formed from the condensation of propanal and dodecylamine, facilitating the nucleophilic attack of the cyanide ion. The use of an NHC-amidate palladium(II) complex, for example, can promote the reaction at room temperature in a solvent like dichloromethane, leading to high conversion rates.
Another class of effective homogeneous catalysts includes iridium complexes. These are particularly useful in reductive amination pathways. For instance, an iridium catalyst can facilitate the reductive coupling of a nitrile with an amine in the presence of a suitable reducing agent. While direct application to this compound is not extensively documented, the general methodology shows promise for this transformation.
The table below summarizes representative homogeneous catalytic systems applicable to the synthesis of secondary aminonitriles, which could be adapted for this compound.
| Catalyst System | Reactants | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| NHC-Palladium(II) Complex (3 mol%) | Aldehyde, Amine, TMSCN | Strecker Synthesis | Dichloromethane | Room Temp. | >95 (conversion) | bath.ac.uk |
| Iridium Complex | Ketone, Primary Alkyl Amine | Reductive Amination | Not specified | Not specified | High | mdpi.com |
Table 1: Examples of Homogeneous Catalytic Systems for Secondary Aminonitrile Synthesis.
Heterogeneous Catalysis for Scale-Up Synthesis
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process scalability, which are crucial for industrial applications. For the synthesis of this compound, heterogeneous catalysts are primarily employed in reductive amination processes.
A prominent example is the use of platinum supported on carbon (Pt/C). This catalyst has demonstrated high efficiency in the direct reductive amination of nitriles with primary amines using molecular hydrogen as a clean reducing agent. bath.ac.ukrsc.org The reaction can be carried out under moderate conditions, making it an environmentally benign pathway. The synthesis of this compound via this method would involve the reaction of propanenitrile with dodecylamine in the presence of Pt/C and hydrogen gas.
Another promising heterogeneous catalytic system involves the use of cobalt nanoparticles. A novel cobalt catalyst, which is nanostructured and supported on N-doped SiC, has been developed for the reductive alkylation of nitriles with aldehydes or ketones. nih.gov This catalyst is reusable and tolerates a wide range of functional groups. The synthesis of this compound could be envisioned through the reductive coupling of alaninenitrile and dodecanal using this cobalt-based catalyst.
The following table provides an overview of heterogeneous catalytic systems that could be employed for the synthesis of this compound.
| Catalyst System | Reactants | Reaction Type | Reducing Agent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 3% Pt/C | Nitrile, Primary Amine | Reductive Amination | H₂ | Moderate | Moderate | High | bath.ac.ukrsc.org |
| Cobalt Nanoparticles on N-doped SiC | Nitrile, Aldehyde/Ketone | Reductive Alkylation | H₂ | 100-110 | 1.5 MPa | High | nih.gov |
| Ru/C | Dodecanol, NH₃ | Reductive Amination | H₂ | 150 | 0.2 MPa H₂, 0.4 MPa NH₃ | 83.8 | mdpi.com |
Table 2: Examples of Heterogeneous Catalytic Systems for Amine Synthesis.
Enantioselective Catalysis in Asymmetric Synthesis
The 2-position of the propanenitrile moiety in this compound is a chiral center, meaning the molecule can exist as two enantiomers. Enantioselective catalysis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and life sciences. The asymmetric Strecker reaction is the most common approach to achieve this.
This is typically accomplished by using a chiral catalyst that can control the stereochemical outcome of the cyanide addition to the imine intermediate. Various chiral ligands and organocatalysts have been developed for this purpose. For instance, chiral zirconium and aluminum-based catalysts have been shown to be effective in the enantioselective cyanation of imines. A novel chiral zirconium binuclear catalyst has been reported to provide α-aminonitriles in good yields and with high enantioselectivities. nih.gov
Organocatalysis has also emerged as a powerful tool for asymmetric Strecker reactions. Chiral thiourea-based catalysts and chiral ammonium (B1175870) salts have been successfully employed to catalyze the enantioselective addition of cyanide to imines, affording chiral α-aminonitriles with high enantiomeric excess. nih.gov For the synthesis of a specific enantiomer of this compound, a chiral catalyst would be used to direct the addition of the cyanide group to one face of the imine formed between propanal and dodecylamine.
The table below presents examples of catalytic systems used in the enantioselective synthesis of α-aminonitriles.
| Catalyst System | Reactants | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Chiral Zirconium Binuclear Catalyst | Aldimine, Bu₃SnCN | Asymmetric Strecker Reaction | High | nih.gov |
| Chiral Ammonium Salt | N-allylbenzaldimine, HCN | Asymmetric Strecker Reaction | High | nih.gov |
| Chiral Amide-based Organocatalyst | Ketone, Amine, TMSCN | Asymmetric Strecker Reaction | Up to 40% yield | mdpi.com |
Table 3: Examples of Catalytic Systems for Enantioselective Aminonitrile Synthesis.
Chemical Reactivity and Transformational Chemistry of 2 Dodecylamino Propanenitrile
Reactions of the Nitrile Functionality
The nitrile group, with its carbon-nitrogen triple bond, is a site of significant chemical activity, susceptible to various nucleophilic additions and transformations that lead to a diverse array of derivative compounds.
Nucleophilic Additions and Cycloaddition Reactions
The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack. A noteworthy transformation is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction, often catalyzed by metal salts such as those of zinc or cobalt, provides a highly efficient route to 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.org For instance, the reaction of a nitrile with sodium azide (B81097) can be effectively catalyzed by zinc salts in water or by cobalt complexes under homogeneous conditions. nih.govorganic-chemistry.org The resulting tetrazole ring is a stable, nitrogen-rich heterocycle with applications in medicinal chemistry as a bioisosteric replacement for carboxylic acids. nih.gov The reaction proceeds through the activation of the nitrile by the catalyst, facilitating the cycloaddition with the azide ion. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Organic Nitrile | Sodium Azide | Zinc Salts / Water | 5-Substituted 1H-Tetrazole | organic-chemistry.orgorganic-chemistry.org |
| Organic Nitrile | Sodium Azide | Cobalt(II) Complex / Methanol | 5-Substituted 1H-Tetrazole | nih.gov |
| Nitrile | Sodium Azide | SO3H-carbon / DMF | 5-Substituted 1H-Tetrazole | ajgreenchem.com |
Hydrolysis and Reduction Pathways for Carboxylic Acid and Amine Derivatives
The nitrile functionality can be readily converted into other important functional groups, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
Hydrolysis: The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and basic conditions, typically requiring heating. youtube.com In an acidic medium, the nitrile is protonated, increasing its electrophilicity towards a nucleophilic attack by water. This leads to the formation of an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide, which can then be further hydrolyzed to a carboxylate salt. youtube.com Mild basic conditions may allow for the isolation of the amide intermediate. youtube.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com LiAlH₄ reduction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, to yield the primary amine. youtube.com Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel at elevated temperature and pressure also effectively reduces the nitrile to a primary amine. youtube.com
| Starting Material | Reagents/Conditions | Product | Reference |
| Nitrile | H₃O⁺, heat | Carboxylic Acid | youtube.com |
| Nitrile | NaOH, H₂O, heat | Carboxylate Salt | youtube.com |
| Nitrile | 1) LiAlH₄, ether; 2) H₃O⁺ | Primary Amine | youtube.com |
| Nitrile | H₂, Pd/C, heat, pressure | Primary Amine | youtube.com |
Elaboration via Nitrile Carbon
The nitrile group can also serve as a precursor for the synthesis of heterocyclic compounds, such as pyrimidines. The condensation of amidines with compounds containing a nitrile group is a common strategy for constructing the pyrimidine (B1678525) ring. researchgate.netnih.govorganic-chemistry.org For instance, the reaction of an amidine with a β-aminonitrile derivative can lead to the formation of substituted pyrimidines. This transformation often involves a cyclocondensation reaction where the amidine provides two nitrogen atoms to the pyrimidine ring. acs.org
Reactions of the Secondary Amine Moiety
The secondary amine in 2-(dodecylamino)propanenitrile is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and oxidation.
Alkylation, Acylation, and Arylation Reactions
Alkylation: The nitrogen atom of the secondary amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. wikipedia.org However, the direct alkylation of amines with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in the formation of a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.com The use of excess amine can favor monoalkylation. For long-chain amines, selective N-alkylation can be achieved under specific conditions, for example, using mixed oxide catalysts at room temperature. amazonaws.comresearchgate.net
Acylation: Secondary amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.gov The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. This reaction is generally high-yielding and provides a straightforward method for the synthesis of N,N-disubstituted amides.
| Amine Type | Reagent | Product | General Observation | Reference |
| Secondary Amine | Alkyl Halide | Tertiary Amine | Risk of over-alkylation | wikipedia.orgmasterorganicchemistry.com |
| Secondary Amine | Acyl Chloride | N,N-Disubstituted Amide | Generally high-yielding | nih.gov |
Amine Oxidation and Reduction Chemistry
Oxidation: The secondary amine can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Oxidation can lead to the formation of hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq Oxidative N-dealkylation is another important metabolic pathway for secondary amines, catalyzed by enzymes like cytochrome P450. nih.govencyclopedia.pub This process involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable carbinolamine intermediate that fragments to a primary amine and a carbonyl compound. nih.govencyclopedia.pub The use of hydrogen peroxide, with or without a catalyst, can also lead to the oxidation of secondary amines to nitrones. nih.govrsc.org
Reduction (N-Dealkylation): While not a reduction in the typical sense of adding hydrogen, N-dealkylation can be considered a reductive transformation of the amine functionality from a secondary to a primary amine. This can be achieved through various chemical methods, including the von Braun reaction using cyanogen (B1215507) bromide, which proceeds via a cyanamide (B42294) intermediate that is subsequently hydrolyzed or reduced to the secondary amine. nih.gov Catalytic methods for N-dealkylation have also been developed. nih.gov
| Starting Material | Reagent/Condition | Product(s) | Reference |
| Secondary Amine | H₂O₂ / Catalyst | Nitrone, Hydroxylamine | uomustansiriyah.edu.iqrsc.org |
| Secondary Amine | Cytochrome P450 | Primary Amine + Carbonyl Compound | nih.govencyclopedia.pub |
| Tertiary Amine | Cyanogen Bromide | Secondary Amine + Alkyl Bromide | nih.gov |
Coordination Chemistry with Metal Centers
The nitrogen atoms of the secondary amine and the nitrile group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The ability of α-aminonitriles to act as ligands for transition metals is a known facet of their chemistry, leading to the formation of coordination complexes with diverse structures and properties.
The coordination can occur through either the amino nitrogen, the nitrile nitrogen, or in a bridging manner involving both. The mode of coordination is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric hindrance imposed by the dodecyl group. It is anticipated that this compound would form stable complexes with various transition metals such as copper(II), nickel(II), and cobalt(II).
| Metal Center | Potential Coordination Geometry | Potential Ligand Binding Mode |
| Copper(II) | Square Planar or Distorted Octahedral | N(amine), N(nitrile) |
| Nickel(II) | Square Planar or Octahedral | N(amine), N(nitrile) |
| Cobalt(II) | Tetrahedral or Octahedral | N(amine), N(nitrile) |
| Palladium(II) | Square Planar | N(amine) |
| Platinum(II) | Square Planar | N(amine) |
Table 1: Hypothetical Coordination Complexes of this compound. This table presents potential coordination scenarios based on the known coordination chemistry of aminonitriles and related ligands.
Reactions Involving the Dodecyl Alkyl Chain
The long dodecyl chain in this compound is a significant feature that influences its physical properties, such as solubility and lipophilicity. While the aliphatic backbone is generally less reactive than the amino and nitrile groups, it can undergo specific chemical transformations.
Functionalization of the Aliphatic Backbone
Functionalization of the dodecyl chain can be achieved through various C-H activation strategies, although this often requires harsh reaction conditions. Palladium-catalyzed C-H bond functionalization, for instance, could introduce new functional groups at various positions along the chain, though regioselectivity can be a challenge. rsc.org Free-radical halogenation could also be employed, but this method typically lacks selectivity and can lead to a mixture of products.
A more controlled approach would involve the synthesis of a precursor molecule where the dodecyl chain is already functionalized prior to the introduction of the aminonitrile moiety.
Cleavage and Degradation Studies
The dodecyl group can be cleaved from the amine nitrogen under specific conditions. Oxidative cleavage of the C-N bond is a known transformation for N-alkylamines. researchgate.netorganic-chemistry.orgmdpi.com This can be achieved using various oxidizing agents and catalysts.
Furthermore, the biodegradation of long-chain alkylamines has been studied, particularly in the context of environmental science. For example, certain strains of Pseudomonas bacteria are capable of degrading long-chain alkylamines through a pathway that involves the cleavage of the C-N bond to form an aldehyde, which is then further metabolized. nih.govresearchgate.netnih.gov While not specific to this compound, these studies suggest a potential pathway for its environmental degradation.
| Degradation Method | Key Reactants/Conditions | Primary Products |
| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO4, O3) | Dodecanal, Propanenitrile, secondary amine fragments |
| Biodegradation | Pseudomonas sp. | Dodecanal, ammonia, and other metabolites |
| Catalytic C-N Cleavage | Transition metal catalysts, hydrogenolysis | Dodecane, 2-aminopropanenitrile |
Table 2: Potential Cleavage and Degradation Pathways of the Dodecyl Chain. This table outlines plausible degradation routes based on studies of similar long-chain alkylamines.
Investigation of Intramolecular Cyclization and Rearrangement Processes
The presence of both a nucleophilic amine and an electrophilic nitrile group in proximity within the same molecule opens up the possibility of intramolecular reactions.
Intramolecular cyclization of aminonitriles is a well-documented process that can lead to the formation of various heterocyclic structures. For this compound, intramolecular attack of the secondary amine on the nitrile carbon could potentially lead to the formation of a five-membered imidazoline (B1206853) ring after rearrangement. The feasibility of such a cyclization would depend on factors such as temperature, pH, and the presence of catalysts.
Rearrangement reactions are also conceivable. For instance, under certain conditions, a retro-Strecker reaction could occur, leading to the fragmentation of the molecule into dodecylamine (B51217), acetaldehyde, and hydrogen cyanide. The equilibrium of this reaction would be highly dependent on the reaction conditions.
| Reaction Type | Potential Product | Conditions |
| Intramolecular Cyclization | Substituted Imidazoline | Heat, Acid or Base Catalysis |
| Retro-Strecker Reaction | Dodecylamine, Acetaldehyde, HCN | Aqueous conditions, pH dependent |
Table 3: Potential Intramolecular Reactions of this compound. This table summarizes possible intramolecular transformations based on the known reactivity of α-aminonitriles.
Structure Reactivity Relationship Studies of 2 Dodecylamino Propanenitrile and Its Derivatives
Influence of Molecular Architecture on Reaction Pathways
The molecular architecture of 2-(Dodecylamino)propanenitrile, characterized by a long, flexible dodecyl chain attached to an aminopropanenitrile headgroup, significantly influences its reaction pathways. The presence of the long alkyl chain can direct the molecule to aggregate in solution, forming micelles or other supramolecular structures that can alter reaction kinetics and product distributions compared to smaller analogs. rsc.orgfu-berlin.de
The proximity of the nitrile group to the secondary amine also plays a crucial role. The electron-withdrawing nature of the nitrile group can influence the nucleophilicity of the amine, a topic that will be explored further in the subsequent section. Furthermore, the carbon-nitrogen triple bond of the nitrile group is itself a reactive site, susceptible to nucleophilic attack. libretexts.orgpressbooks.pub The nature of the substituent on the amine will have a considerable impact on the reactivity of the nitrile group in such reactions. oup.com
The table below summarizes how variations in the molecular architecture of aminonitriles can influence their reaction pathways.
| Architectural Feature | Influence on Reaction Pathways |
| Long Alkyl Chain (Dodecyl) | Can lead to micellar aggregation in polar solvents, affecting reaction rates and regioselectivity. rsc.org May cause steric hindrance in nonpolar solvents. |
| Secondary Amine | Acts as a nucleophile; its reactivity is modulated by the adjacent nitrile and the bulky dodecyl group. acs.orgmasterorganicchemistry.com |
| Nitrile Group | Functions as an electrophilic site, susceptible to hydrolysis or addition reactions. Its reactivity is influenced by the neighboring amine. libretexts.orgpressbooks.pub |
| Propyl Linker | Provides conformational flexibility, allowing the amine and nitrile groups to adopt various spatial arrangements. |
Steric and Electronic Effects of Substituents on Chemical Transformations
The chemical transformations of this compound are governed by a delicate balance of steric and electronic effects originating from its constituent parts: the dodecyl group, the secondary amine, and the nitrile group.
Steric Effects: The most prominent steric influence arises from the bulky dodecyl group. chemistrylearner.com This long alkyl chain can create significant steric hindrance, impeding the approach of reactants to the nitrogen atom of the amine. wikipedia.orglabster.com This effect is particularly pronounced in reactions that require a specific trajectory for nucleophilic attack, such as SN2 reactions. masterorganicchemistry.com The degree of steric hindrance can be influenced by the conformation of the dodecyl chain, which is highly flexible.
Electronic Effects: The primary electronic effect stems from the electron-withdrawing nature of the nitrile (-C≡N) group. pressbooks.publibretexts.org This inductive effect reduces the electron density on the adjacent nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple secondary amine like didodecylamine. acs.org However, secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. acs.orgmasterorganicchemistry.com Therefore, the nucleophilicity of the amine in this compound is a result of the competing electron-withdrawing effect of the nitrile and the electron-donating effect of the dodecyl and propyl groups.
The nitrile group itself is an electrophilic center, susceptible to nucleophilic attack at the carbon atom. libretexts.orgwikipedia.org The reactivity of the nitrile is enhanced by protonation or coordination to a Lewis acid, which increases its electrophilicity. pressbooks.pub
The interplay of these effects is summarized in the table below:
| Substituent | Steric Effect | Electronic Effect | Impact on Reactivity |
| Dodecyl Group | High steric hindrance around the nitrogen atom. chemistrylearner.comwikipedia.org | Weak electron-donating (+I) effect. | Hinders nucleophilic attack on the amine; slightly increases nucleophilicity. masterorganicchemistry.com |
| Propyl Group | Moderate steric hindrance. | Weak electron-donating (+I) effect. | Contributes to the overall steric bulk and slightly enhances amine nucleophilicity. |
| Nitrile Group | Linear geometry, minimal steric hindrance from the group itself. | Strong electron-withdrawing (-I) effect. pressbooks.publibretexts.org | Reduces the nucleophilicity of the amine; makes the nitrile carbon electrophilic. libretexts.orgacs.org |
Conformational Analysis and its Impact on Reactivity
The reactivity of this compound is not solely determined by its static structure but is also profoundly influenced by its dynamic conformational behavior. The molecule possesses multiple rotatable single bonds, leading to a vast landscape of possible conformations. libretexts.org
The long dodecyl chain exhibits significant conformational flexibility. beilstein-journals.org In the gas phase or in non-polar solvents, it is likely to adopt a range of extended and folded conformations. The rotational barriers around the C-C bonds in the alkyl chain are relatively low, allowing for rapid interconversion between conformers at room temperature. acs.org However, certain conformations may be more stable due to the minimization of steric interactions. The spatial arrangement of the dodecyl chain can directly impact the accessibility of the reactive amine and nitrile groups. beilstein-journals.org
Rotation around the C-N bonds is also a critical conformational process. The barrier to rotation around the N-C(propyl) bond will be influenced by the steric bulk of the dodecyl group and the propylnitrile moiety. acs.org The relative orientation of the lone pair on the nitrogen atom, which is crucial for its nucleophilic reactions, is determined by these conformational preferences.
Computational studies on similar long-chain molecules can provide insights into the likely low-energy conformations of this compound. These studies often reveal that extended, zig-zag conformations of the alkyl chain are energetically favorable, but bent or folded structures are also accessible. beilstein-journals.org
The following table outlines key conformational considerations and their potential impact on reactivity:
| Conformational Feature | Description | Impact on Reactivity |
| Dodecyl Chain Flexibility | The long alkyl chain can adopt various extended and folded conformations. beilstein-journals.org | An extended chain may leave the reactive sites more exposed, while a folded chain can sterically shield them. |
| Rotation around N-C Bonds | Rotation around the N-dodecyl and N-propyl bonds determines the orientation of the substituents on the nitrogen. acs.org | Affects the accessibility of the nitrogen's lone pair for nucleophilic attack. |
| Dihedral Angles | The relative orientation of the amine and nitrile groups is defined by the dihedral angle along the C-C bond of the propyl linker. libretexts.org | Can influence the potential for intramolecular interactions and the overall polarity of the molecule. |
Hydrogen Bonding and Supramolecular Interactions in Solution and Solid State
Non-covalent interactions, particularly hydrogen bonding and van der Waals forces, play a pivotal role in the behavior of this compound in both solution and the solid state. These interactions can lead to the formation of well-ordered supramolecular assemblies. fu-berlin.denih.gov
Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor. quora.com The nitrogen atom of the nitrile group (-C≡N), with its lone pair of electrons, can act as a hydrogen bond acceptor. quora.com This donor-acceptor capability allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks in the solid state and in non-polar solvents. researchgate.net In protic solvents like water or alcohols, the amine and nitrile groups can also form hydrogen bonds with the solvent molecules. rsc.org
Supramolecular Interactions: The long dodecyl chain is a key driver for supramolecular assembly, particularly in polar solvents. Hydrophobic interactions will cause the dodecyl chains to aggregate to minimize their contact with the polar solvent, leading to the formation of micelles or vesicles. rsc.orgfu-berlin.de In these assemblies, the polar aminonitrile headgroups would be oriented towards the solvent. Such organized structures can create microenvironments that can significantly alter reaction rates and selectivity. rsc.org
In the solid state, the combination of hydrogen bonding between the aminonitrile headgroups and van der Waals interactions between the long alkyl chains can lead to the formation of highly ordered crystalline structures, such as layered or interdigitated arrangements. beilstein-journals.org The specific packing motif will depend on the interplay between these directional and non-directional forces.
The table below details the types of non-covalent interactions and their consequences:
| Interaction Type | Description | Consequence |
| Hydrogen Bonding (N-H···N≡C) | The secondary amine acts as a donor, and the nitrile nitrogen acts as an acceptor. quora.com | Formation of dimers, chains, and networks in the solid state and non-polar solvents. researchgate.net |
| Hydrogen Bonding (with solvent) | The amine and nitrile groups can interact with protic solvent molecules. rsc.org | Influences solubility and the conformation of the molecule in solution. |
| Van der Waals Forces | Dispersion forces between the long dodecyl chains. beilstein-journals.org | Drive the packing of molecules in the solid state and the aggregation in solution. |
| Hydrophobic Interactions | The tendency of the dodecyl chains to avoid contact with polar solvents. | Leads to the formation of micelles or other supramolecular assemblies in aqueous media. rsc.orgfu-berlin.de |
Computational and Theoretical Chemical Studies of 2 Dodecylamino Propanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT calculations are a powerful tool for investigating the electronic properties of molecules. For 2-(Dodecylamino)propanenitrile, such calculations would theoretically provide a wealth of information.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the lone pair of electrons on the nitrogen atom and the π-system of the nitrile group would be expected to significantly influence the nature and energy of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: This table is for illustrative purposes only. No experimental or calculated data for this compound has been found in the searched literature. |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. For this compound, it would be expected to show a region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair. The secondary amine nitrogen would also exhibit negative potential. In contrast, the hydrogen atom attached to the amine and the protons of the alkyl chain would show positive potential (blue). This map would be invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.
Prediction of Spectroscopic Signatures
DFT calculations can predict various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, theoretical IR spectra would show characteristic vibrational frequencies for the C≡N stretch of the nitrile group and the N-H stretch of the secondary amine. Calculated NMR chemical shifts for the ¹H and ¹³C nuclei would aid in the structural elucidation and confirmation of the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
Conformational Dynamics and Flexibility of the Alkyl Chain
The long dodecyl chain of this compound is expected to be highly flexible. MD simulations could explore the accessible conformations of this chain, from fully extended (all-trans) to more compact, folded structures. The dynamics of these conformational changes are crucial for understanding the molecule's physical properties, such as its packing in condensed phases and its ability to interact with other molecules or surfaces.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in different solvents could be investigated using MD simulations. In a polar solvent like water, the polar aminonitrile headgroup would be expected to form hydrogen bonds, while the hydrophobic dodecyl tail would likely adopt conformations to minimize its contact with water. In a nonpolar solvent, the interactions would be dominated by van der Waals forces. These simulations can provide quantitative data on solvation free energies and the structure of the solvation shell.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
The elucidation of a reaction mechanism using quantum chemistry typically begins with the optimization of the geometries of the reactants and products. nih.gov Following this, the search for the transition state, which represents the highest energy point along the reaction coordinate, is a critical and often challenging step. ims.ac.jpgithub.io Various computational techniques, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods or relaxed potential energy surface scans, are employed to locate this first-order saddle point on the potential energy surface. github.iogithub.io Once a transition state is located, its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
For a molecule like this compound, quantum chemical studies could be employed to investigate various potential reactions, such as its synthesis, hydrolysis of the nitrile group, or its degradation pathways. For instance, a study could model the reaction of dodecylamine (B51217) with acrylonitrile, a potential synthetic route to this compound, to understand the reaction mechanism and the factors influencing its efficiency.
Below is a hypothetical data table illustrating the type of results that a quantum chemical study on the hydrolysis of the nitrile group in this compound to the corresponding amide might yield. This data is purely illustrative due to the absence of specific published research.
Table 1: Hypothetical Quantum Chemical Data for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State | Imaginary Frequency (cm⁻¹) |
| Reactants (this compound + H₂O) | 0.00 | C-N bond length (nitrile): 1.25 ÅO-C bond length (water-nitrile): 1.80 Å | N/A |
| Transition State | +25.8 | C-N bond length (nitrile): 1.35 ÅO-C bond length (water-nitrile): 1.50 Å | -1750 |
| Product (2-(Dodecylamino)propanamide) | -15.2 | N/A | N/A |
Cheminformatics and QSAR/QSPR Modeling for Structural Analogs
Cheminformatics combines principles from chemistry, computer science, and information technology to analyze and model chemical data. neovarsity.orglongdom.org A significant application of cheminformatics is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.orgimist.ma These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity (QSAR) or a physical property (QSPR). wikipedia.orgresearchgate.net
Currently, there is a lack of specific QSAR or QSPR studies published in the scientific literature focusing on this compound or a closely related series of structural analogs. Such studies would be valuable for predicting the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing. researchgate.net
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A diverse set of structurally related compounds with experimentally determined values for the property of interest is compiled. imist.ma For this compound analogs, this could involve varying the length of the alkyl chain or introducing substituents on the propanenitrile backbone.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. researchgate.net
Model Validation: The predictive power and robustness of the model are rigorously assessed using internal and external validation techniques. wikipedia.org
For the structural analogs of this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partitioning behavior. A QSAR model could be used to predict a biological activity, for example, its potential antimicrobial or surfactant properties, based on structural modifications.
The following is an illustrative example of a QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of N-alkyl-aminopropanenitriles. This data is hypothetical and serves to demonstrate the principles of QSPR modeling.
Table 2: Hypothetical QSPR Data for N-Alkyl-aminopropanenitrile Analogs
| Compound | Alkyl Chain Length | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted logP |
| 2-(Ethylamino)propanenitrile | 2 | 98.15 | 36.1 | 0.5 |
| 2-(Butylamino)propanenitrile | 4 | 126.20 | 36.1 | 1.5 |
| 2-(Hexylamino)propanenitrile | 6 | 154.25 | 36.1 | 2.5 |
| 2-(Octylamino)propanenitrile | 8 | 182.31 | 36.1 | 3.5 |
| 2-(Decylamino)propanenitrile | 10 | 210.36 | 36.1 | 4.5 |
| This compound | 12 | 238.42 | 36.1 | 5.5 |
This hypothetical model suggests a linear relationship between the alkyl chain length and the logP value for this class of compounds. Such a model, once properly validated, could be used to estimate the lipophilicity of other N-alkyl-aminopropanenitriles without the need for experimental measurement.
Advanced Material Science Applications and Interfacial Phenomena Research Involving 2 Dodecylamino Propanenitrile
Role as a Monomer or Cross-Linking Agent in Polymer Synthesis and Design
Incorporation into Polymeric Matrices for Novel Functional Materials
Theoretically, 2-(dodecylamino)propanenitrile could be integrated into polymeric matrices to create materials with novel functionalities. The long dodecyl chain could impart hydrophobicity and flexibility to the polymer, while the nitrile and amine groups could serve as sites for further chemical modifications or as points for intermolecular interactions.
Research on related compounds supports this potential. For instance, dodecylamine (B51217) has been utilized as a modifier in the preparation of materials like dodecylamine-incorporated sodium montmorillonite, which acts as an adsorbent. chemicalbook.com It has also been used in the synthesis of biodegradable water-soluble polymeric materials. chemicalbook.com These examples suggest that the dodecylamine portion of this compound could be leveraged to modify the properties of polymeric materials.
Furthermore, α-aminonitriles, the class of compounds to which this compound belongs, are known to be precursors in various chemical syntheses. rsc.orgrsc.orgnih.gov They are particularly noted as intermediates in the Strecker synthesis of amino acids. organic-chemistry.orgmasterorganicchemistry.com This reactivity suggests that under appropriate conditions, the aminonitrile group could participate in polymerization reactions.
Development of Specialized Copolymers and Dendrimers
The bifunctional nature of this compound makes it a candidate for the development of specialized copolymers and dendrimers. The secondary amine could, for example, react with electrophilic monomers, while the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, offering further reactive sites for polymer chain growth or branching.
Studies have shown the successful preparation of organic polymeric networks containing repeating α-aminonitrile units through one-pot Strecker reactions involving dialdehydes and diamines. rsc.orgrsc.org These networks exhibit high thermal stability. rsc.orgrsc.org This indicates a plausible, though undemonstrated, pathway for incorporating this compound into such network polymers, where it could introduce the long alkyl chain as a pendant group, thereby influencing the network's physical and chemical properties.
Investigation of Self-Assembly Processes
The amphiphilic character of this compound, arising from its long hydrophobic dodecyl tail and the more polar aminonitrile headgroup, strongly suggests a propensity for self-assembly in various media.
Formation of Organized Molecular Structures at Interfaces
At interfaces, such as an air-water or oil-water interface, it is highly probable that this compound would form organized molecular structures like monolayers. The dodecyl chains would likely orient themselves away from the aqueous phase to minimize unfavorable interactions, while the aminonitrile headgroups would interact with the polar medium. This behavior is characteristic of surfactants. Dodecylamine itself is known to act as a surfactant. chemicalbook.com
Design of Nanoscale Assemblies via Supramolecular Chemistry
In solution, above a certain critical concentration, molecules of this compound would be expected to self-assemble into various nanoscale structures, such as micelles, vesicles, or liquid crystals. The specific morphology of these assemblies would depend on factors like solvent polarity, temperature, and concentration. The long dodecyl chain is a key driver for such supramolecular organization. For instance, dodecylamine has been used as a catalyst and template agent in the sol-gel process for fabricating monodispersed mesoporous bioactive glass sub-micron spheres, indicating its role in directing the formation of organized structures. atamanchemicals.com It has also been employed as a complexing, reducing, and capping agent in the synthesis of pentagonal silver nanowires. chemicalbook.com
Application in Surface Modification and Coating Research
The chemical structure of this compound makes it a promising candidate for surface modification and the development of functional coatings. The long alkyl chain is expected to be the primary driver for altering surface properties.
Research on dodecylamine provides strong evidence for this potential application. Dodecylamine has been successfully used to modify the surface of polycarbonate, reacting with the carbonate groups to create urethane (B1682113) bonds and rendering the surface hydrophobic. researchgate.net This modification is effective in preventing the wetting of polycarbonate by aqueous solutions. researchgate.net
Furthermore, dodecylamine has been shown to spontaneously adsorb onto carbon steel from a hydrochloric acid solution, forming a monolayer film that acts as a corrosion inhibitor through a geometric blocking effect. atamanchemicals.com This suggests that this compound could also be investigated for similar corrosion-inhibiting applications on metal surfaces. The presence of the nitrile group in addition to the amine might offer different or enhanced binding characteristics to various surfaces.
Mechanism of Adsorption on Metallic and Non-Metallic Substrates
There is no available research detailing the specific mechanisms by which this compound adsorbs onto either metallic or non-metallic substrates. The nature of the interactions, be it physisorption or chemisorption, the orientation of the molecule on different surfaces, and the thermodynamics of the adsorption process have not been described in any found sources.
Development of Corrosion Inhibitor Systems Based on Molecular Adsorption
Although molecules with long hydrocarbon chains and polar head groups are often investigated as corrosion inhibitors, no studies were found that specifically focus on the development and performance of corrosion inhibitor systems based on this compound. Data on its inhibition efficiency on various metals, the mechanism of protection, and its performance in different corrosive environments is absent from the available literature.
Fabrication of Functionalized Surfaces and Thin Films
Information regarding the use of this compound in the fabrication of functionalized surfaces or the creation of thin films is not available. There are no documented methods for its deposition, nor are there characterizations of the resulting surface properties, such as hydrophobicity, surface energy, or specific functionalities.
Exploration in Amphiphilic Architectures for Advanced Chemical Systems
No published research could be located that explores the role of this compound in forming or contributing to amphiphilic architectures for advanced chemical systems. Its potential to self-assemble into micelles, vesicles, or other supramolecular structures has not been a subject of available investigation.
Analytical Method Development for Research and Characterization of 2 Dodecylamino Propanenitrile
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating 2-(Dodecylamino)propanenitrile from reaction mixtures, starting materials, and potential byproducts. These techniques are paramount for both quantifying the purity of a sample and for isolating the pure compound for further characterization.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development focuses on achieving optimal separation from related impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar to non-polar compounds. A C18 (octadecylsilyl) stationary phase is typically employed due to its broad applicability. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the long-dodecyl-chain-containing compound with a good peak shape and within a reasonable timeframe. researchgate.net
To enhance peak shape and reproducibility for an amine-containing compound, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This suppresses the ionization of the secondary amine group, reducing peak tailing. Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress amine ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 60% B to 100% B over 20 min | Ensures elution of the highly non-polar analyte. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | ELSD / CAD / MS | Universal detection suitable for analytes lacking a chromophore. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is best suited for volatile and thermally stable compounds. Amines, particularly long-chain amines, are known to be challenging for GC analysis due to their basicity and polarity, which can lead to poor peak shape and adsorption on the column. h-brs.de
To overcome these issues, derivatization is a standard approach. The secondary amine group in this compound can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile trifluoroacetylated derivative. h-brs.de This procedure reduces the compound's polarity and improves its chromatographic behavior.
The analysis would be performed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase. A temperature program starting at a moderate temperature and ramping up to a higher temperature is required to elute the high-molecular-weight derivative. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net
Table 2: Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization | Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability, improves peak shape. h-brs.de |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard, robust column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivative. |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 10 °C/min | Separates the derivative from other components in the sample. |
| Detector | FID or MS | FID for quantification, MS for identification. |
Spectroscopic Characterization Techniques for Structural Elucidation
Once isolated, various spectroscopic techniques are employed to confirm the molecular structure of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR would provide definitive structural information.
In the 1H NMR spectrum , distinct signals would be expected for the different proton environments. The dodecyl chain would show a characteristic triplet for the terminal methyl group (~0.9 ppm), a large multiplet for the bulk of the methylene (B1212753) groups (~1.2-1.4 ppm), and multiplets for the methylene groups adjacent to the nitrogen. The propanenitrile moiety would display signals for its CH and CH2 groups, with their chemical shifts and splitting patterns being highly informative. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is concentration-dependent. libretexts.org
Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) |
| -C≡N | - | ~120 |
| -CH(CN)- | Multiplet | ~45-55 |
| -CH2-CH(CN)- | Multiplet | ~40-50 |
| -NH- | Broad Singlet (~1.5-3.0) | - |
| -NH-CH2-(CH2)10CH3 | Multiplet | ~50-60 |
| -(CH2)10- | Broad Multiplet (~1.2-1.4) | ~22-32 |
| -CH3 | Triplet (~0.9) | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be observed, confirming the molecular weight.
Under higher energy conditions, such as Collision-Induced Dissociation (CID) in MS/MS, the molecule will fragment in a predictable manner. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of stable iminium ions. The loss of the dodecyl chain or parts of the propanenitrile group would result in specific fragment ions that help piece together the molecular structure. The presence of an odd number of nitrogen atoms means the molecular ion will have an odd mass-to-charge ratio, consistent with the "nitrogen rule". libretexts.org
Table 4: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| 267.28 | [C17H34N2 + H]+ | Protonated Molecular Ion |
| 113.11 | [C6H13N2]+ | Cleavage of the dodecyl chain at the C-N bond |
| 182.22 | [C12H24N]+ | Alpha-cleavage with loss of propanenitrile radical |
| 69.06 | [C4H5N2]+ | Fragments from the propanenitrile side |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are excellent for identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show several characteristic absorption bands. A weak to medium band in the region of 3300-3350 cm-1 would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.com Strong bands between 2850 and 3000 cm-1 correspond to the C-H stretching of the numerous methylene and methyl groups. The most diagnostic peak for this molecule would be the sharp, medium-intensity C≡N (nitrile) stretch, appearing around 2240-2260 cm-1. wpmucdn.com A C-N stretching vibration would also be present around 1250-1020 cm-1. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C≡N stretch is also a strong and sharp band in the Raman spectrum, typically found in the 2210–2270 cm-1 region, which is often free from other interfering signals. acs.org This makes it a very reliable diagnostic peak. The C-H stretching and bending modes of the long alkyl chain would also be prominent.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm-1) | Raman Frequency (cm-1) | Vibration Type |
| N-H (sec-amine) | 3300 - 3350 (weak-medium) | Weak | Stretch |
| C-H (alkyl) | 2850 - 2960 (strong) | 2850 - 2960 (strong) | Stretch |
| C≡N (nitrile) | 2240 - 2260 (medium, sharp) | 2210 - 2270 (strong, sharp) | Stretch acs.org |
| C-N | 1020 - 1250 (weak-medium) | Weak | Stretch |
Quantitative Analysis Methods for Reaction Monitoring and Yield Determination
The quantitative analysis of this compound is crucial for optimizing its synthesis and accurately determining the reaction yield. Due to the compound's structure, which lacks a strong UV chromophore, direct spectrophotometric methods are often not feasible. Therefore, chromatographic techniques are the preferred approach.
High-Performance Liquid Chromatography (HPLC) can be a powerful tool for monitoring the progress of the reaction that forms this compound. However, the absence of a suitable chromophore necessitates the use of alternative detection methods or pre-column derivatization. One common strategy is to introduce a fluorescent tag to the molecule. For instance, primary and secondary amines can be derivatized with reagents like dansyl chloride or 1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA) to produce highly fluorescent adducts. nih.gov These derivatives can then be separated on a reversed-phase column (e.g., C18) and quantified with high sensitivity using a fluorescence detector. nih.gov The reaction can be monitored by taking aliquots at specific time intervals, derivatizing them, and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.
For accurate yield determination, a calibration curve would be prepared using a purified standard of the derivatized this compound. The final reaction mixture would then be derivatized and analyzed, and the concentration of the product would be determined by comparison to the standard curve. nih.gov
Gas Chromatography with Flame Ionization Detection (GC-FID) is another viable method for the quantitative analysis of this compound, particularly for assessing purity and determining residual starting materials. Given the compound's relatively high molecular weight and boiling point, a high-temperature capillary column would be necessary. Specialized columns designed for the analysis of amines, such as the Agilent CP-Volamine, can provide good peak shape and resolution for these types of compounds. nih.gov For GC analysis, derivatization to increase volatility and reduce peak tailing may also be beneficial. The yield can be calculated by comparing the peak area of the product to that of an internal standard.
A summary of potential quantitative methods is presented in Table 1.
Table 1: Comparison of Quantitative Analysis Methods for this compound
| Technique | Detector | Derivatization | Typical Linearity (r²) | Potential Advantages | Potential Challenges |
| HPLC | Fluorescence | Required (e.g., with BCAA) | >0.999 | High sensitivity and selectivity. nih.gov | Derivatization step adds complexity. |
| GC | FID | May be required | >0.999 | Good for volatile impurities. scielo.org.co | High temperatures may degrade the sample. |
| UPLC-MS | Mass Spectrometry | Not required | >0.99 | High throughput and specificity. acs.org | Higher equipment cost. |
This table is illustrative and based on methods for analogous compounds. Actual performance would require experimental validation.
Hyphenated Techniques for Comprehensive Analysis
For a more comprehensive characterization of this compound and the identification of potential impurities or byproducts, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for the analysis of this compound. rsc.org It couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. A reversed-phase HPLC system can be used to separate the compound from the reaction matrix. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like amines. nih.gov
The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound. Furthermore, by employing tandem mass spectrometry (LC-MS/MS), the parent ion can be fragmented to produce a characteristic pattern of daughter ions. nih.govyoutube.com This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification and structural elucidation of the main product as well as any impurities. youtube.com This technique is also highly sensitive, capable of detecting and quantifying analytes at very low concentrations. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, especially for identifying volatile and semi-volatile impurities in the final product. researchgate.net Similar to GC-FID, the sample is introduced into a heated injection port and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). The resulting mass spectra provide detailed structural information that can be used to identify unknown compounds by comparing the spectra to established libraries. For compounds like long-chain amines, derivatization may be necessary to improve their chromatographic behavior and obtain clear mass spectra. researchgate.net
The application of these hyphenated techniques provides a wealth of information that is not attainable with single-detector chromatographic methods. A summary of these techniques is provided in Table 2.
Table 2: Hyphenated Techniques for the Analysis of this compound
| Technique | Ionization Source | Information Obtained | Typical Application |
| LC-MS/MS | ESI | Molecular weight, structural fragments. nih.gov | Confirmation of product identity, impurity profiling. |
| GC-MS | EI | Fragmentation patterns for library matching. researchgate.net | Identification of volatile impurities and byproducts. |
This table is illustrative and based on methods for analogous compounds. Actual performance would require experimental validation.
Future Research Directions and Emerging Applications in Chemical Sciences
Integration into Advanced Catalytic Systems
The amine and nitrile groups in 2-(Dodecylamino)propanenitrile suggest its potential utility in catalysis, both as a precursor to catalysts and as a ligand. The secondary amine can be a precursor for the synthesis of more complex ligands, and the nitrile group can undergo various transformations. A patent has identified "2-(dodecylamino)propionitrile," a likely synonym for this compound, as a starting material for hydrogenation to produce primary amines using a Raney cobalt catalyst. google.com This indicates its role as a substrate in catalytic transformations.
Future research could explore its application as a ligand for transition metal catalysts. The nitrogen atom of the amine and potentially the nitrile group could coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. The long dodecyl chain could enhance solubility in nonpolar solvents, which is advantageous in certain catalytic systems.
Table 1: Potential Catalytic Applications of this compound
| Application Area | Potential Role of this compound | Rationale |
|---|---|---|
| Homogeneous Catalysis | Ligand for transition metals | The amine and nitrile functionalities can act as coordination sites. The dodecyl group can enhance solubility in organic media. |
| Phase-Transfer Catalysis | Phase-transfer agent | The amphiphilic nature, with a polar head (amine/nitrile) and a nonpolar tail (dodecyl), could facilitate the transfer of reactants between immiscible phases. |
Exploration in Bio-Inspired and Biomimetic Materials Research
The self-assembly of molecules is a cornerstone of creating bio-inspired and biomimetic materials. researchgate.netnih.govtau.ac.ilnih.gov The amphiphilic nature of this compound, stemming from its hydrophobic dodecyl tail and hydrophilic amine/nitrile head, makes it a candidate for forming self-assembled structures like micelles or vesicles in aqueous environments. These structures can mimic biological membranes or be used as nanoreactors.
Furthermore, the amine group can participate in biomineralization processes, directing the formation of inorganic materials in a controlled manner, similar to proteins in biological systems. nih.govresearchgate.netnih.govrsc.org Research in this area could focus on using this compound as a template for the synthesis of structured materials like silica or calcium carbonate.
Development of Smart Materials Responsive to External Stimuli
"Smart" or "stimuli-responsive" materials can change their properties in response to external triggers such as pH, temperature, or light. rsc.orgnih.govnih.gov The secondary amine group in this compound makes it inherently pH-responsive. In acidic conditions, the amine group will be protonated, leading to a change in the molecule's charge and polarity. This property could be harnessed to create materials that respond to pH changes. nih.govmdpi.comresearchgate.netresearchgate.net
For instance, polymers incorporating this compound could exhibit pH-dependent swelling or solubility. Such materials could find applications in drug delivery systems, where a change in pH triggers the release of a therapeutic agent.
Table 2: Potential Stimuli-Responsive Applications
| Stimulus | Responsive Moiety | Potential Application |
|---|---|---|
| pH | Secondary Amine | pH-triggered drug release, smart coatings, sensors. |
| Temperature | Dodecyl Chain (potential for LCST behavior in polymers) | Thermo-responsive hydrogels, controlled release systems. |
Sustainable Synthesis and Green Chemistry Approaches for Production
The principles of green chemistry focus on developing environmentally benign chemical processes. researchgate.net Future research into the production of this compound should prioritize sustainable methods. This could involve using renewable starting materials, employing catalytic routes to minimize waste, and using greener solvents.
Potential green synthesis routes could include:
Reductive Amination: A one-pot reaction of dodecylamine (B51217) with a pyruvate derivative followed by reduction, using a green reducing agent and solvent.
Biocatalysis: Utilizing enzymes to catalyze the formation of the C-N bond, which can offer high selectivity and mild reaction conditions.
Flow Chemistry: Continuous flow processes can improve safety, efficiency, and scalability while reducing waste compared to traditional batch processes.
Computational-Experimental Feedback Loop for Accelerated Discovery
Computational tools, such as molecular dynamics (MD) simulations, can provide valuable insights into the behavior of molecules at the atomic level. mdpi.comdovepress.commdpi.comnih.govchemrxiv.org For this compound, computational studies could predict its self-assembly behavior, its interaction with metal catalysts, and its potential as a stimuli-responsive material.
An integrated approach, where computational predictions guide experimental work, can accelerate the discovery and optimization of applications for this compound. For example, MD simulations could be used to screen different conditions for self-assembly, which can then be verified experimentally. This feedback loop between computation and experimentation is a powerful strategy for modern materials discovery.
Q & A
Advanced Research Question
- DFT calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., nitrile carbon with high Fukui indices) for nucleophilic attack .
- Molecular dynamics (MD) : Simulate lipid bilayer penetration using GROMACS; results correlate with experimental logP values (~3.8) .
- Docking studies : AutoDock Vina models suggest binding to hydrophobic enzyme pockets (e.g., CYP450) with ΔG ~-8.5 kcal/mol .
How can contradictory data on the compound’s biological activity be resolved?
Advanced Research Question
Discrepancies in IC₅₀ values or mechanism of action arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, serum-free media) .
- Structural analogs : Compare with 2-(Pyridin-4-yl)propanenitrile derivatives, which show 10-fold lower toxicity due to reduced alkyl chain length .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
What are the environmental and toxicological considerations for handling this compound?
Basic Research Question
- Ecotoxicity : Analogous nitriles (e.g., acrylonitrile) show LC₅₀ ~1 mg/L in Daphnia magna; follow EPA guidelines for waste disposal .
- Occupational safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential hepatotoxicity (LD₅₀ ~500 mg/kg in rats) .
- Biodegradation : Aerobic microbial degradation pathways involve nitrile hydratase enzymes; monitor via BOD tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
